molecular formula C10H16O3 B15258812 Methyl 1-formyl-2,2,3,3-tetramethylcyclopropane-1-carboxylate

Methyl 1-formyl-2,2,3,3-tetramethylcyclopropane-1-carboxylate

Cat. No.: B15258812
M. Wt: 184.23 g/mol
InChI Key: DYHYOSYNVXCXKI-UHFFFAOYSA-N
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Description

Methyl 1-formyl-2,2,3,3-tetramethylcyclopropane-1-carboxylate is a cyclopropane derivative characterized by a highly substituted cyclopropane ring. Its structure includes a formyl group (-CHO) at position 1, a methoxycarbonyl (-COOCH₃) group also at position 1, and four methyl groups at positions 2,2,3,2.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 1-formyl-2,2,3,3-tetramethylcyclopropane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-8(2)9(3,4)10(8,6-11)7(12)13-5/h6H,1-5H3

InChI Key

DYHYOSYNVXCXKI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C=O)C(=O)OC)(C)C)C

Origin of Product

United States

Biological Activity

Methyl 1-formyl-2,2,3,3-tetramethylcyclopropane-1-carboxylate is a compound with significant potential in biological applications, particularly in medicinal chemistry. This article explores its biological activity, synthesizing relevant research findings and case studies.

  • Molecular Formula : C10H16O3
  • Molecular Weight : 184.23 g/mol
  • CAS Number : 2092460-09-6
  • Solubility : Soluble in organic solvents such as ethanol and methanol but less soluble in water.

Biological Activity Overview

This compound has been studied for its potential effects on various biological systems. Its structural similarity to other biologically active compounds suggests that it may exhibit significant pharmacological properties.

Anticancer Activity

Several studies have indicated that compounds with cyclopropane structures can inhibit tumor growth. This compound is hypothesized to possess similar properties due to its ability to interfere with cellular mechanisms involved in cancer progression.

A notable study demonstrated that derivatives of cyclopropane carboxylic acids showed cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

Neuroprotective Effects

Research into the neuroprotective properties of related compounds has indicated potential benefits for central nervous system (CNS) disorders. This compound may serve as a precursor for synthesizing CNS-active agents. Its structural analogs have shown promise in treating epilepsy and other neurological conditions by modulating neurotransmitter release and enhancing neuronal survival .

Case Study 1: Antitumor Activity

In a study examining the effects of various cyclopropane derivatives on tumor cells, this compound was tested against human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent. The study highlighted the importance of further exploring its mechanism of action and optimizing its structure for enhanced efficacy .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of cyclic compounds similar to this compound. In vitro experiments demonstrated that these compounds could reduce oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents. This suggests that this compound may have therapeutic potential in neurodegenerative diseases .

Research Findings

Study FocusFindingsReference
Antitumor ActivityDose-dependent inhibition of breast cancer cell growth; potential as an anticancer agent
Neuroprotective EffectsReduction of oxidative stress and apoptosis in neuronal cells; implications for CNS disorders
Mechanism of ActionInhibition of histone deacetylases (HDACs) linked to reduced tumor cell proliferation

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The presence of electron-withdrawing groups (e.g., formyl, cyano) or bulky substituents (e.g., tetramethyl groups) significantly impacts cyclopropane derivatives. Below is a comparative analysis with key analogs:

Table 1: Substituent Comparison of Cyclopropane Derivatives
Compound Name Key Substituents Applications/Properties Stability Notes
Methyl 1-formyl-2,2,3,3-tetramethylcyclopropane-1-carboxylate Formyl (-CHO), methoxycarbonyl (-COOCH₃), tetramethyl groups Likely intermediate in organic synthesis; potential use in agrochemicals High steric hindrance may enhance stability
Fenpropathrin ((RS)-α-cyano-3-phenoxybenzyl-2,2,3,3-tetramethylcyclopropane-1-carboxylate) Cyano (-CN), phenoxybenzyl, tetramethyl groups Broad-spectrum pyrethroid insecticide and acaricide Light-stable; moderate environmental persistence
1-(2-Chloroethynyl)-1-methoxy-2,2,3,3-tetramethylcyclopropane Chloroethynyl (-C≡C-Cl), methoxy (-OCH₃), tetramethyl groups Specialty chemical with potential use in polymer or pharmaceutical synthesis Chloroethynyl group may increase reactivity
(2-Methyl-3-phenylphenyl)methyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate Trifluoropropenyl, dimethyl groups High-performance pesticide; fluorinated groups enhance lipid solubility Fluorinated groups improve environmental resistance
Key Observations:
  • Steric Hindrance : Tetramethyl groups in the target compound and Fenpropathrin reduce ring strain and enhance thermal stability compared to less-substituted analogs .
  • Environmental Fate : Fluorinated or chlorinated substituents (e.g., in ’s compound) improve resistance to hydrolysis and photodegradation, whereas formyl groups may increase susceptibility to oxidation .

Environmental and Toxicological Profiles

  • Target Compound: Limited data, but tetramethyl groups may reduce bioavailability compared to smaller substituents. The formyl group could lead to transformation products like hydrazines or ureas under oxidative conditions .
  • Fenpropathrin : Exhibits moderate toxicity to aquatic organisms (LC₅₀ = 0.5–2.0 µg/L for fish) but degrades faster in alkaline conditions due to ester hydrolysis .
  • 1,2,3-Trichloropropane : Highly persistent in soil (half-life >100 days) due to chlorine substituents, contrasting with formyl-containing compounds, which are more reactive .

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